N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide
Description
N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a bipyridine core linked to a fluorophenoxyacetamide moiety. Its structure combines a 3,3'-bipyridinylmethyl group at the amide nitrogen and a 4-fluorophenoxy substituent on the acetamide backbone.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-17-3-5-18(6-4-17)25-13-19(24)23-10-14-8-16(12-22-9-14)15-2-1-7-21-11-15/h1-9,11-12H,10,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDFGBSINQFHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide typically involves the reaction of a bipyridine derivative with a fluorophenoxy acetic acid derivative. One common method includes the use of polyfluoroalcohols as the fluorine source, PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This method is advantageous due to its moderate to good yields and excellent regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe due to its bipyridine core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-([3,3’-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The fluorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide with structurally related acetamide derivatives, focusing on substituent effects, synthesis pathways, and inferred biological relevance.
Table 1: Key Structural Analogs and Substituent Variations
Key Observations:
Substituent Effects on Bioactivity: The 4-fluorophenoxy group in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., -OCH3 in compound 40004) or electron-withdrawing groups (e.g., -NO2 in 40006) . Fluorine’s electronegativity and lipophilicity could improve membrane permeability, a feature critical for CNS-targeting agents. In contrast, benzothiazole derivatives (e.g., 5d, 5e) exhibit pronounced anti-inflammatory and analgesic activities due to thiazole’s sulfur atom and planar aromaticity, which facilitate interactions with enzymatic pockets .
Synthesis Pathways :
- The target compound’s synthesis likely involves nucleophilic substitution or amide coupling, as seen in analogous compounds (e.g., 40000-40006, synthesized via sodium iodide and chlorotrimethylsilane-mediated reactions) .
- Bipyridine-containing analogs (e.g., BD295733) often employ cross-coupling reactions to assemble the heterocyclic core, followed by acetamide functionalization .
Bipyridine moieties (as in BD295733) are associated with kinase inhibition and anticancer activity, implying that the target compound’s bipyridinylmethyl group could confer similar targeting capabilities .
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 337.35 g/mol. The compound features a bipyridine moiety linked to a phenoxyacetamide group, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H16FN3O2 |
| Molecular Weight | 337.35 g/mol |
| CAS Number | 2034208-15-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The bipyridine structure allows for chelation of metal ions, potentially inhibiting metalloenzymes involved in cancer progression and other diseases.
- Cellular Signaling Modulation : The compound may influence signaling pathways by interacting with proteins that regulate apoptosis and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
Anticancer Activity
Research indicates that this compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), U87 (glioblastoma).
- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against these cell lines.
Antimicrobial Activity
The compound has also been tested for its antibacterial properties:
- Tested Strains : Escherichia coli, Staphylococcus aureus.
- Minimum Inhibitory Concentrations (MIC) : MIC values ranged from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
Study 1: Anticancer Efficacy
In a recent study published in Molecules, researchers evaluated the anticancer efficacy of this compound on MCF-7 cells. The study found that treatment with the compound led to significant apoptosis as evidenced by flow cytometry analysis and caspase activation assays. The authors concluded that the compound's mechanism involves the modulation of apoptotic pathways through mitochondrial dysfunction .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated that it was particularly effective against E. coli and S. aureus, with notable inhibition zones observed in agar diffusion assays . This study highlights the potential application of this compound in treating infections caused by resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
